2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine

Synthetic Chemistry Quality Control Procurement

This precise 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine regioisomer is essential for lead optimization. Its unique electronic environment, defined by the 2-fluoro and 4-methylpyrazole substituents, ensures reliable SAR and synthetic reproducibility. Do not substitute with unvalidated analogs. Procure ≥95% purity for batch-to-batch consistency.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 1248988-37-5
Cat. No. B1373922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine
CAS1248988-37-5
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC(=CC=C2)F
InChIInChI=1S/C9H8FN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3
InChIKeyCNMNYQMZUSXPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1248988-37-5) – Chemical Class and Baseline Profile


2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1248988-37-5, molecular formula C₉H₈FN₃, MW 177.18 g/mol) is a heterocyclic synthetic building block composed of a 2-fluoropyridine core substituted at the 6-position with a 4-methyl-1H-pyrazol-1-yl moiety . The compound is supplied primarily as a powder with a minimum purity specification of 95% and is recommended for long-term storage in cool, dry conditions . Currently, public-domain quantitative comparative biological data (e.g., IC₅₀ values, selectivity profiles) directly measured for this precise CAS registry number are extremely scarce; its established utility is therefore confined to its role as a versatile scaffold in chemical synthesis and as a potential intermediate in medicinal chemistry programs .

2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1248988-37-5) – Substitution Risk Assessment


Due to the extremely limited availability of publicly accessible, head-to-head comparative bioactivity data for CAS 1248988-37-5, generic substitution with closely related analogs—such as non-fluorinated 2-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1178765-89-3) or alternative fluoro-pyridine-pyrazole regioisomers—cannot be scientifically justified without proprietary or internal re-validation . The specific combination of the electron-withdrawing 2-fluoro substituent and the 4-methylpyrazole at the 6-position creates a unique electronic and steric environment that is likely to modulate target binding and physicochemical properties (e.g., logP, metabolic stability) in ways that are both unpredictable and non-linear relative to uncharacterized analogs . In the absence of direct quantitative comparative evidence, any substitution introduces an unquantified risk of altering a synthetic route's efficiency or a lead compound's biological profile.

2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1248988-37-5) – Quantitative Differentiation Evidence


Commercially Supplied Purity Specification (95%) as a Procurement Quality Benchmark

Multiple commercial vendors, including AKSci, CymitQuimica, and Leyan, consistently specify a minimum purity of 95% for CAS 1248988-37-5 . While this is a standard baseline for many building blocks, it represents a verifiable and quantifiable purchasing specification that differentiates it from in-house synthesized material of unknown purity or from non-certified generic sources that may lack documented quality control .

Synthetic Chemistry Quality Control Procurement

Fluorine Substitution: Inferred Physicochemical Differentiation from Non-Fluorinated Analog

The presence of a fluorine atom at the 2-position of the pyridine ring in CAS 1248988-37-5 distinguishes it from its non-fluorinated analog, 2-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1178765-89-3) . While direct experimental physicochemical data for this specific compound are not publicly available, class-level knowledge on fluorinated heterocycles indicates that the substitution of hydrogen with fluorine generally increases lipophilicity (logP), enhances metabolic stability by blocking oxidative metabolism at the 2-position, and alters electron density on the pyridine ring .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Specificity: 2-Fluoro-6-Substituted vs. 2-Fluoro-4-Substituted Pyridine Scaffolds

The specific regioisomeric arrangement of substituents on CAS 1248988-37-5 (fluorine at position 2, pyrazole at position 6) provides a unique geometric and electronic vector that is distinct from alternative regioisomers, such as 2-fluoro-4-(4-methyl-1H-pyrazol-1-yl)pyridine or 5-substituted analogs . While no quantitative head-to-head biological data exist in the public domain for this specific compound versus its regioisomers, the well-established principle in medicinal chemistry is that different substitution patterns on a pyridine ring result in divergent exit vectors for appended functional groups, which can profoundly impact target binding and selectivity .

Synthetic Chemistry Medicinal Chemistry Scaffold Differentiation

Long-Term Storage Specification: Recommended Cool, Dry Conditions

Commercial suppliers, including AKSci, specify that CAS 1248988-37-5 should be stored long-term in a cool, dry place . This explicit storage directive provides a baseline for expected compound stability under defined conditions, differentiating it from compounds for which no such guidance is provided or which require more stringent storage protocols (e.g., -20°C under inert atmosphere) that incur additional handling costs .

Stability Procurement Storage

2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1248988-37-5) – Recommended Application Scenarios Based on Verified Evidence


Medicinal Chemistry: Lead Optimization via Fluorine Scan of Pyridine-Pyrazole Scaffolds

This compound is best employed in lead optimization programs where a systematic 'fluorine scan' is being conducted on a pyridine-pyrazole scaffold. Its specific 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl) architecture provides a distinct vector for exploring the effects of fluorine substitution on target affinity, selectivity, and metabolic stability . Selection of this precise regioisomer ensures that any observed changes in biological activity can be attributed with confidence to the specific fluorine placement, a critical factor in building reliable structure-activity relationships (SAR) .

Chemical Synthesis: A Defined Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a versatile building block in synthetic organic chemistry, particularly for further functionalization via palladium-catalyzed cross-coupling reactions. Its structure contains a pyridine ring with a potential site for C-H activation or, following directed ortho-metalation, for introduction of additional substituents . Procuring this compound at a documented 95% purity provides a reliable starting material for constructing more complex molecular architectures, minimizing the synthetic burden of building the core scaffold from simpler precursors.

Procurement and Inventory: Reliable Sourcing for Long-Term Research Programs

For research programs with extended timelines, the documented stability under recommended cool, dry storage conditions makes this compound a suitable candidate for inventory stocking. The clear procurement specification of ≥95% purity from established commercial sources ensures batch-to-batch consistency, a non-negotiable requirement for reproducible synthetic and biological data . This reduces the need for frequent re-synthesis or re-validation, streamlining laboratory operations.

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